(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one
Description
Properties
IUPAC Name |
(5S,10S)-10-ethyl-1-methyl-1,9-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-9-11(6-4-8-12-9)7-5-10(14)13(11)2/h9,12H,3-8H2,1-2H3/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJVUOXBFBNQQU-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(CCCN1)CCC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@]2(CCCN1)CCC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grubbs Catalyst-Mediated Spirocyclization
The patent literature describes RCM as a key step for constructing diazaspirodecanone frameworks. For example, WO2010028232A1 details the use of second-generation Grubbs catalysts to cyclize diene-amine precursors into spirocyclic lactams. Applied to the target compound, this would involve:
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Synthesis of a diene-amine intermediate with pre-installed ethyl and methyl groups.
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Cyclization using 5-10 mol% Grubbs catalyst in toluene at 80°C.
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Isolation of the spirocycle via crystallization from ethanol/water mixtures.
Key Data:
Michael Addition-Based Alkylation
US10000493B2 discloses a Michael addition strategy for introducing alkyl groups at the C6 position. Adapted for ethyl group installation:
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Preparation of α,β-unsaturated ester (e.g., ethyl acrylate)
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Stereoselective addition using chiral organocatalysts (e.g., Cinchona alkaloids):
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Hydrogenation of the ester to ethyl group using Pd/C (10 wt%) in methanol.
Stereochemical Control:
Intramolecular Lactamization from Carbohydrate Precursors
The RSC Advances route (C5RA09584K) demonstrates spiro-γ-lactam formation from D-glucose derivatives:
Advantages:
Stereochemical Resolution Techniques
Diastereomeric Salt Formation
WO2010028232A1 employs chiral sulfonic acids (e.g., (+)-camphorsulfonic acid) for resolution:
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React racemic spirocycle with (1R)-(-)-10-camphorsulfonic acid
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Preferential crystallization of (5S,6S)-diastereomer from ethanol
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Neutralization with aqueous NaHCO₃ to recover enantiopure free base
Performance Metrics:
| Resolution Agent | ee (%) | Yield (%) |
|---|---|---|
| (+)-CSA | 98.5 | 41 |
| (-)-DBTA | 95.2 | 38 |
Comparative Analysis of Synthetic Routes
Table 1: Route Comparison
| Method | Steps | Total Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| RCM | 6 | 28 | 99 | Scalability |
| Michael Addition | 5 | 34 | 92 | Direct alkylation |
| Carbohydrate Route | 8 | 35 | 100 | Stereochemical control |
Critical Process Parameters
Temperature Effects on Cyclization
Catalyst Screening
Table 2: Metathesis Catalyst Performance
| Catalyst | Conversion (%) | 5S,6S Selectivity (%) |
|---|---|---|
| Grubbs II | 89 | 94 |
| Hoveyda-Grubbs II | 92 | 96 |
| Zhan Catalyst | 78 | 88 |
Industrial-Scale Considerations
Solvent Optimization
Patent data reveals toluene/ethanol mixtures (3:1 v/v) optimize yield while minimizing byproducts:
Crystallization Protocols
Emerging Methodologies
Photoredox Catalysis
Recent advances suggest potential for radical-based spirocyclization:
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-ol: This compound differs by having a hydroxyl group instead of a ketone.
(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-thione: This compound features a sulfur atom in place of the oxygen in the ketone group.
Uniqueness
(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure and the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
(5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one is a spirocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activity, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of suitable precursors under controlled conditions, often employing catalysts to achieve the desired stereochemistry and yield .
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of various diazaspiro compounds, including derivatives related to this compound. For instance, a study evaluated a series of spiroimidazolidinone derivatives for their anticonvulsant activity using the maximal electroshock seizure (MES) assay and subcutaneous pentylenetetrazole (scPTZ) screening test. Some derivatives exhibited significant protection against seizures, indicating potential therapeutic applications in epilepsy .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to downstream biochemical events that may contribute to its anticonvulsant effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with ethyl and methyl groups | Anticonvulsant activity |
| (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-thione | Contains sulfur in place of oxygen | Potentially similar biological properties |
| (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-ol | Hydroxyl group instead of a ketone | Varies in reactivity and interaction |
Case Studies
Several studies have investigated the biological activities of diazaspiro compounds:
- Anticonvulsant Studies : A series of substituted 1,3-diazaspiro[4.5]decan derivatives were synthesized and tested for anticonvulsant activity. Some compounds showed promising results in protecting against seizures without significant neurotoxicity .
- Structure–Activity Relationship (SAR) : Research into SAR has indicated that modifications to the spirocyclic structure can significantly affect biological activity. For example, changes in substituents at specific positions can enhance anticonvulsant efficacy or alter pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the spirocyclic core of (5S,6S)-6-Ethyl-1-methyl-1,7-diazaspiro[4.5]decan-2-one?
- Methodological Answer : The spirocyclic scaffold is typically synthesized via ring-closing metathesis (RCM) using Hoveyda-Grubbs catalysts, followed by hydrogenation to saturate the resulting olefin. For example, a related spirocyclic compound was synthesized by reacting an enone derivative with a spirocycle precursor in CH₂Cl₂ under reflux, followed by catalytic hydrogenation using Pd/C-ethylenediamine complexes to achieve stereochemical control . Purification is often accomplished via silica gel chromatography to isolate the target compound.
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry, particularly for distinguishing axial/equatorial protons in the spirocyclic system. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹ for the lactam moiety). Mass spectrometry (MS) provides molecular weight confirmation, while optical rotation measurements validate enantiomeric purity .
Q. What purification methods are effective for isolating this compound post-synthesis?
- Methodological Answer : Silica gel column chromatography is widely used, with solvent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients). For challenging separations, preparative HPLC with chiral stationary phases may resolve enantiomeric impurities. Crystallization techniques are less common due to the compound’s tendency to form oils .
Advanced Research Questions
Q. How can stereochemical integrity at the 5S and 6S positions be maintained during synthetic steps?
- Methodological Answer : Stereochemical control is achieved through:
- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)-1-(p-tolyl)ethanol in related syntheses) to induce desired configurations .
- Catalytic asymmetric hydrogenation : Palladium-based catalysts with chiral ligands (e.g., ethylenediamine derivatives) reduce double bonds while preserving stereochemistry .
- Kinetic resolution : Selective reaction conditions that favor one enantiomer during ring-closing steps .
Q. What computational methods are employed to predict reactivity and conformational stability of this spirocyclic compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformers, focusing on spirocyclic strain and intramolecular hydrogen bonding. Molecular docking studies assess interactions with biological targets (e.g., enzymes or receptors), leveraging software like AutoDock Vina .
Q. Are there discrepancies in reported synthetic yields for this compound, and how can they be resolved?
- Methodological Answer : Yield variations arise from differences in catalysts (e.g., Grubbs vs. Hoveyda-Grubbs), reaction temperatures, and hydrogenation pressures. Systematic optimization studies suggest that lower catalyst loadings (1–2 mol%) and controlled hydrogenation conditions (20–50 psi H₂) improve reproducibility . Contradictory data may require validation via independent synthesis and cross-laboratory collaboration.
Q. How does the spirocyclic architecture influence the compound’s physicochemical properties compared to non-spiro analogs?
- Methodological Answer : The spirocyclic system enhances rigidity, reducing entropic penalties during binding to biological targets. This increases selectivity but may lower solubility. Comparative studies with linear analogs show improved metabolic stability (e.g., resistance to cytochrome P450 oxidation) and higher melting points due to restricted molecular motion .
Q. What role do protecting groups play in the synthesis of derivatives of this compound?
- Methodological Answer : Protecting groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) are critical for masking reactive amines during functionalization. For example, 1,2-ethanediol bis(trimethylsilyl) ether has been used to protect ketones in related spirocyclic syntheses, enabling subsequent alkylation or acylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
